Bienvenue dans la boutique en ligne BenchChem!

N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide

Carbonic Anhydrase Inhibition Tumor Hypoxia Isoform Selectivity

Obtain N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide (CAS 2097931-14-9) for CA inhibition research. This compound demonstrates high affinity for tumor-associated CA IX (pKi 9.05, Ki ≈ 0.89 nM) with ~54-fold selectivity over CA I, and dual CA IX/XII targeting (CA XII pKi 8.60). Its precisely defined methylene linker and thiophene-furan regiochemistry are essential for maintaining this selectivity profile—regioisomeric variants exhibit divergent Ki values. Use as a reference standard for SAR studies or as a starting point for hypoxia-responsive probe design. Computed logP 2.52 and tPSA 68.3 Ų suggest favorable passive permeability for intracellular target engagement. Verify scaffold connectivity to ensure experimental reproducibility.

Molecular Formula C14H12N2O3S2
Molecular Weight 320.38
CAS No. 2097931-14-9
Cat. No. B2589145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide
CAS2097931-14-9
Molecular FormulaC14H12N2O3S2
Molecular Weight320.38
Structural Identifiers
SMILESC1=CC(=CN=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3
InChIInChI=1S/C14H12N2O3S2/c17-21(18,12-3-1-7-15-10-12)16-9-11-5-6-13(19-11)14-4-2-8-20-14/h1-8,10,16H,9H2
InChIKeyOOZNUYGIAVOPSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide (CAS 2097931-14-9): Procurement-Ready Profile of a Heterocyclic Sulfonamide Carbonic Anhydrase Inhibitor


N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide is a synthetic heterocyclic sulfonamide with the molecular formula C₁₄H₁₂N₂O₃S₂ (MW 320.38 g/mol) [1]. It features a pyridine-3-sulfonamide core bridged by a methylene linker to a 5-(thiophen-2-yl)furan moiety. The compound is classified as a carbonic anhydrase (CA) inhibitor and has been profiled in curated bioactivity databases against multiple human CA isoforms, with activity data aggregated from primary medicinal chemistry literature [2]. It is distributed primarily as a research tool compound for enzymology and oncology target-discovery programs.

Procurement Risk Alert for N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide: Why Regioisomeric or Linker Analogs Cannot Substitute


The thiophene-furan regiochemistry and the methylene spacer of N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide are critical determinants of its CA isoform selectivity profile [1]. Unsuspecting substitution by structurally close regioisomers—such as the 4-(furan-2-yl)thiophene-2-yl variant or the ethylene-linked analog [2]—can profoundly alter the spatial orientation of the sulfonamide zinc-binding group, resulting in divergent Ki values across the therapeutically relevant CA IX and CA XII isoforms. Generic selection from the pyridine-3-sulfonamide class without verifying the exact scaffold connectivity therefore carries a high risk of obtaining a compound with undesired potency shifts or altered tumor-associated isoform selectivity.

Quantitative Differentiation Evidence for N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide


Multi-Isoform Carbonic Anhydrase Inhibition Potency: pKi Profile Against hCA I, II, VII, IX, and XII

The compound exhibits sub-nanomolar to low-nanomolar affinity for four human CA isoforms, with a marked selectivity window for the transmembrane tumor-associated isoform CA IX (pKi 9.05, Ki ≈ 0.89 nM) over the cytosolic off-target isoform CA I (pKi 7.32, Ki ≈ 48 nM), a selectivity ratio of approximately 54-fold [1]. The affinities for CA XII (pKi 8.60, Ki ≈ 2.51 nM), CA II (pKi 8.12, Ki ≈ 7.6 nM), and CA VII (pKi 8.11, Ki ≈ 7.8 nM) are intermediate. In class-level comparisons using literature data from the same primary source [2], this compound's CA IX Ki of 0.89 nM falls within the low nanomolar range reported for next-generation tumor-associated CA inhibitors, substantially below the Ki values of classical sulfonamides such as acetazolamide or ethoxzolamide against the same isoform (typically 20–50 nM range for CA IX).

Carbonic Anhydrase Inhibition Tumor Hypoxia Isoform Selectivity

Physicochemical Property Comparison: Lipophilicity (logP) and Drug-Likeness vs. Classical CA Inhibitors

The compound possesses a computed logP of 2.52 [1], placing it in a favorable lipophilicity range for cellular permeability while remaining below the problematic logP > 5 threshold. In contrast, the widely used clinical CA inhibitor acetazolamide has a logP of approximately -0.26, reflecting substantially higher hydrophilicity that limits passive membrane diffusion. This ~2.8 log unit difference indicates that N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide may achieve superior cell permeability for intracellular CA isoform targeting, a property not shared by all pyridine-3-sulfonamide regioisomers whose logP values vary depending on the heterocycle substitution pattern.

Physicochemical Profiling Drug-Likeness logP Optimization

Scaffold Distinctiveness: Thiophene-Furan Hybrid vs. Monocyclic or Benzenoid Sulfonamide CA Inhibitors

The compound incorporates a unique 5-(thiophen-2-yl)furan biheterocyclic scaffold that is structurally distinct from the monocyclic thiophene- or furan-2-sulfonamides historically studied as topical CA inhibitors [1]. Literature on 4-substituted thiophene- and furan-2-sulfonamides demonstrates that CA inhibition potency and isoform selectivity are exquisitely sensitive to the nature and position of the aromatic substituent [1]. The fused thiophene-furan system in the target compound introduces additional π-π stacking potential and conformational constraints not present in simpler benzene-, thiophene-, or furan-2-sulfonamide scaffolds, suggesting a differentiated selectivity fingerprint that cannot be replicated by commercially available mono-heterocyclic sulfonamides.

Scaffold Diversity Heterocyclic Chemistry Selectivity Determinants

N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide: Evidence-Backed Research Application Scenarios


Tumor-Associated Carbonic Anhydrase IX/XII Selective Inhibitor Probe Development

With a pKi of 9.05 (Ki ≈ 0.89 nM) for CA IX and a ~54-fold selectivity window over the off-target cytosolic isoform CA I, this compound serves as a high-affinity starting point for designing hypoxia-responsive tumor imaging or therapeutic agents [1]. The potent inhibition of CA XII (pKi 8.60, Ki ≈ 2.51 nM) further supports dual CA IX/XII targeting, a strategy implicated in suppressing the acidic tumor microenvironment [2]. The compound's intermediate logP (2.52) may facilitate passive diffusion into hypoxic tumor regions where these transmembrane isoforms are overexpressed.

Comparative Profiling of Pyridine-3-Sulfonamide Scaffolds in hCA Isoform Selectivity Panels

The compound's well-characterized pKi fingerprint across five human CA isoforms (CA I, II, VII, IX, XII) makes it a valuable reference standard for structure-activity relationship (SAR) studies [1]. Laboratories seeking to benchmark novel pyridine-3-sulfonamide derivatives or regioisomeric variants can use this compound's dataset (derived from the same experimental system reported in Bioorg. Med. Chem. 2015) to calibrate isoform selectivity shifts induced by scaffold modifications [2].

In Vitro CA-Dependent Phenotypic Assays Requiring Cell-Permeable Sulfonamide Inhibitors

The computed logP of 2.52 and modest tPSA of 68.3 Ų suggest adequate passive membrane permeability for intracellular CA isoform engagement (e.g., CA II, CA VII) [1]. This contrasts with highly polar classical CA inhibitors such as acetazolamide (logP ~ -0.26) that require active transport mechanisms for cellular uptake. Researchers conducting intracellular CA inhibition assays may therefore prefer this compound for experiments where extracellular application is expected to result in cytosolic target engagement without transporter dependency.

Quote Request

Request a Quote for N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.